2,4,8-Tribromo-dibenzofuran
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Overview
Description
2,4,8-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through the reaction of dibenzofuran with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 8 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .
Scientific Research Applications
2,4,8-Tribromo-dibenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,8-Tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of 2,4,8-Tribromo-dibenzofuran, consisting of two benzene rings fused to a central furan ring.
2,4,6-Tribromophenol: A brominated phenol derivative with similar bromination patterns.
2,4-Dibromophenol: Another brominated phenol derivative with two bromine atoms.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous, such as in the development of flame retardants and advanced materials .
Properties
CAS No. |
617707-54-7 |
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Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
2,4,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H |
InChI Key |
YNXZJGSEZFXOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=CC(=C3)Br)Br |
Origin of Product |
United States |
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